2,6-Bis(anilinooxy)cyclohexan-1-one
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Overview
Description
2,6-Bis(anilinooxy)cyclohexan-1-one is a synthetic organic compound characterized by the presence of two anilinooxy groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(anilinooxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Common reaction conditions involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(anilinooxy)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The anilinooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications.
Scientific Research Applications
2,6-Bis(anilinooxy)cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(anilinooxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
2,6-Bis(4-methylbenzylidene)cyclohexan-1-one: Known for its fluorescence properties and used as a sensor for detecting metal ions.
2,6-Bis(4-chlorophenyl)-4-hydroxycyclohexan-1-one: Utilized in the synthesis of pharmaceuticals and materials.
2,6-Bis(4-bromophenyl)-4-hydroxycyclohexan-1-one: Employed in the development of advanced materials and chemical sensors.
Uniqueness: 2,6-Bis(anilinooxy)cyclohexan-1-one stands out due to its unique anilinooxy functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
682746-12-9 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-dianilinooxycyclohexan-1-one |
InChI |
InChI=1S/C18H20N2O3/c21-18-16(22-19-14-8-3-1-4-9-14)12-7-13-17(18)23-20-15-10-5-2-6-11-15/h1-6,8-11,16-17,19-20H,7,12-13H2 |
InChI Key |
WVLFVYCRDXRIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)ONC2=CC=CC=C2)ONC3=CC=CC=C3 |
Origin of Product |
United States |
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